4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Description
This compound belongs to a class of halogenated aromatic hydrocarbons widely used in pharmaceuticals, agrochemicals, and materials science due to the unique electronic and steric effects imparted by its substituents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro and methyl groups influence reactivity and regioselectivity in synthesis .
Properties
IUPAC Name |
4-chloro-2-methyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXLVNJPMZXECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507698 | |
| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13630-22-3 | |
| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
A method described in CN102336689A involves nitration of o-chloro benzotrifluoride (2-chlorobenzotrifluoride) using mixed acid (HNO₃/H₂SO₄), followed by reduction, diazotization, and sulfonation.
Key Steps:
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Nitration :
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Reactant: o-Chloro benzotrifluoride + mixed acid (HNO₃/H₂SO₄).
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Conditions: 0–40°C, yielding 2-chloro-5-nitro-trifluoromethylbenzene.
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Yield: ~85% (crude).
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Reduction :
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Reductant: Iron powder/NH₄Cl in aqueous ethanol.
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Conditions: 50–70°C, yielding 2-chloro-5-amino-trifluoromethylbenzene.
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Yield: ~55% (purified).
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Diazotization :
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Reagents: NaNO₂/HCl in acetic acid/water.
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Conditions: -5°C to 5°C, forming diazonium salt.
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Sulfonation :
Chlorination-Fluorination Approach
Direct Chlorination of Benzotrifluoride
As per CN102746109A , 4-chlorotoluene is chlorinated under high-pressure conditions, followed by fluorination with anhydrous hydrogen fluoride (HF).
Process Details:
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Chlorination :
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Reactant: 4-Chlorotoluene + Cl₂ gas.
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Catalyst: AlCl₃ or FeCl₃.
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Conditions: 60–120°C, yielding 4-chloro-α,α,α-trichlorotoluene.
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Yield: ~95% (crude).
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Fluorination :
Industrial Optimization:
Friedel-Crafts Halogenation
Benzotrifluoride Derivative Synthesis
The IARC monograph outlines a method where benzotrifluoride undergoes electrophilic substitution using Cl₂/AlCl₃:
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Reaction :
Comparative Analysis of Methods
Performance Metrics
Industrial Production Insights
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 4-Chloro-2-methylbenzene.
Scientific Research Applications
Chemical Intermediate in Synthesis
4-Chloro-2-methyl-1-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of several chemical compounds. It is utilized in the production of:
- Pharmaceuticals : This compound is involved in synthesizing active pharmaceutical ingredients (APIs). For instance, it acts as a precursor for developing antifungal and anti-inflammatory drugs.
- Agricultural Chemicals : It is used to produce pesticides and herbicides, contributing to the development of formulations that enhance crop protection and yield.
- Dyes and Pigments : The compound is also employed in the synthesis of various dyes, providing vibrant colors for textiles and other materials.
Solvent Applications
PCBTF is recognized for its solvent properties, particularly in the formulation of paints, coatings, and adhesives. Its characteristics include:
- Low Volatility : This property makes it suitable for applications requiring prolonged drying times without rapid evaporation.
- Compatibility with Various Resins : PCBTF can dissolve a wide range of resins, making it a versatile solvent in industrial formulations.
Environmental and Safety Considerations
While this compound has beneficial applications, it also poses environmental and health risks. Studies have indicated:
- Toxicity : Exposure to PCBTF can lead to respiratory issues and skin irritation. Therefore, industries using this compound must adhere to strict safety protocols.
- Environmental Impact : The compound's persistence in the environment necessitates careful management to prevent contamination of soil and water sources.
Case Study 1: PCBTF in Industrial Cleaning Products
A study conducted by Lee et al. (2015) highlighted PCBTF's effectiveness as a cleaning solvent in industrial settings. The research demonstrated that formulations containing PCBTF effectively removed grease and contaminants from machinery without damaging sensitive components.
Case Study 2: Use in Coatings
Research published by Wolf & Morris (2006) examined PCBTF's role in automotive coatings. The study found that coatings formulated with PCBTF exhibited superior adhesion and durability compared to traditional solvent-based systems.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Synthesis of APIs | Enhances drug efficacy |
| Agricultural Chemicals | Production of pesticides | Improves crop yield |
| Dyes and Pigments | Dye synthesis | Provides vibrant colors |
| Industrial Cleaning | Solvent for degreasing | Effective grease removal |
| Automotive Coatings | Component in paint formulations | Superior adhesion and durability |
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene is largely influenced by the trifluoromethyl group, which can enhance the compound’s ability to interact with biological targets. The electron-withdrawing nature of the trifluoromethyl group can increase the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, emphasizing substituent positions and functional groups:
Key Observations :
Physical and Chemical Properties
Data from analogs suggest trends in physical properties:
Notes:
Reactivity and Stability
- Electrophilic Substitution : The -CF₃ group directs incoming electrophiles to positions 5 and 6 (meta to -CF₃ and para to -Cl). Methyl groups at position 2 may sterically hinder substitution at adjacent positions .
- Hydrolytic Stability : Chloro substituents increase resistance to hydrolysis compared to bromo analogs (e.g., 1-bromo-3-((trifluoromethyl)sulfonyl)benzene) .
Toxicity and Environmental Impact
- Environmental Fate : Fluorinated compounds like the target are persistent but less toxic than polychlorinated biphenyls (PCBs) due to strong C-F bonds .
Biological Activity
4-Chloro-2-methyl-1-(trifluoromethyl)benzene, also known as 1-Chloro-2-methyl-4-(trifluoromethyl)benzene, is an aromatic compound characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. This unique substitution pattern contributes to its distinct chemical properties and biological activities. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity, which may facilitate cellular membrane penetration and interaction with biological targets.
- Molecular Formula : C8H6ClF3
- Molecular Weight : 202.58 g/mol
- Structure :
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential applications in medicinal chemistry and toxicology. The presence of the trifluoromethyl group often correlates with enhanced biological activity due to increased metabolic stability and bioavailability.
Pharmacological Effects
Research indicates that compounds containing trifluoromethyl groups can exhibit diverse pharmacological effects, including:
- Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor. The lipophilic nature of the trifluoromethyl group allows for better interaction with active sites of enzymes.
- Antimicrobial Activity : Some studies suggest that similar compounds show antimicrobial properties, which could be explored further for this compound.
Toxicological Studies
Toxicological assessments have revealed several important findings regarding the safety profile of this compound:
- Acute Toxicity : High concentrations may lead to narcotic effects and other adverse reactions. Inhalation studies indicated potential reproductive toxicity and effects on sperm motility at elevated doses .
- Chronic Exposure : Long-term exposure studies in animal models have reported changes in liver and kidney function, indicating a need for careful evaluation in human exposure scenarios .
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could potentially inhibit specific isoforms involved in drug metabolism, suggesting implications for drug-drug interactions in therapeutic settings.
Case Study: Reproductive Toxicity
In a chronic toxicity study involving repeated inhalation exposure, male rats exhibited significant changes in reproductive parameters. Effects included decreased sperm count and motility at high exposure levels (7.4 mg/L). These findings underscore the importance of assessing reproductive health risks associated with this compound .
Q & A
Basic: What are the recommended synthetic routes for 4-Chloro-2-methyl-1-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves halogenation or trifluoromethylation of substituted benzene derivatives. A common approach is the Friedel-Crafts alkylation using methyl chloride and trifluoromethylating agents like CF₃I under Lewis acid catalysis (e.g., AlCl₃). Reaction temperature (optimized between 50–80°C) and stoichiometric ratios of methyl/chloro/trifluoromethyl groups are critical to avoid poly-substitution . Post-synthesis, purification via column chromatography (hexane:ethyl acetate) or recrystallization ensures >95% purity. Yield improvements (70–85%) are achieved by controlling moisture levels and using inert atmospheres to prevent side reactions with sensitive trifluoromethyl groups .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
The compound is stable in pH 5–9 aqueous solutions due to the electron-withdrawing trifluoromethyl group, which reduces nucleophilic aromatic substitution. However, under strongly acidic (pH < 3) or basic (pH > 11) conditions, hydrolysis of the chloro substituent occurs, forming phenolic byproducts. Thermal stability tests (TGA/DSC) show decomposition above 200°C, making it unsuitable for high-temperature reactions without stabilizing agents like radical inhibitors . For long-term storage, anhydrous environments at 4°C are recommended to prevent moisture-induced degradation .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹⁹F NMR (δ -60 to -65 ppm for CF₃) and ¹H NMR (δ 2.4–2.6 ppm for methyl group; δ 7.2–7.8 ppm aromatic protons) confirm substitution patterns .
- IR : Peaks at 1120–1150 cm⁻¹ (C-F stretching) and 750–780 cm⁻¹ (C-Cl) validate functional groups .
- Mass Spectrometry : High-resolution MS (m/z 198.03 [M⁺]) distinguishes isotopic clusters for Cl (3:1 ratio) and CF₃ groups .
- X-ray Crystallography : Resolves steric effects from the methyl and trifluoromethyl groups, confirming planar aromatic geometry .
Advanced: How do conflicting data on substituent-directed reactivity (e.g., electrophilic substitution sites) arise, and how can they be resolved?
Methodological Answer:
Contradictions often stem from competing electronic effects: the chloro group (-Cl) is meta-directing, while trifluoromethyl (-CF₃) is strongly para/meta-directing. Computational DFT studies (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) model charge distribution to predict dominant reaction sites. Experimental validation via regioselective bromination (Br₂/FeBr₃) identifies major products. For example, bromine preferentially attacks the para position to -CF₃, overriding -Cl’s meta-directing influence . Cross-referencing computational and experimental data resolves discrepancies .
Advanced: What strategies mitigate steric hindrance during functionalization of the benzene ring?
Methodological Answer:
The bulky -CF₃ and -CH₃ groups create steric constraints. Strategies include:
- Microwave-assisted synthesis to enhance reaction kinetics under milder conditions .
- Transition metal catalysis (e.g., Pd-catalyzed Suzuki coupling) with aryl boronic acids, leveraging steric-tolerant ligands like SPhos .
- Directed ortho-metalation using directing groups (e.g., -CONHR) to bypass steric barriers .
Yield optimization requires solvent screening (e.g., DMF for polar intermediates, toluene for non-polar systems) .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) model solvation effects and transition states. For electrophilic substitution, electrostatic potential maps (EPMs) highlight electron-deficient regions. Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., nitration vs. sulfonation). Validated against experimental kinetic data (e.g., rate constants from UV-Vis monitoring), these models guide reagent selection (e.g., HNO₃ vs. AcONO₂ for controlled nitration) .
Advanced: What safety protocols are critical for handling this compound in catalytic reactions?
Methodological Answer:
- Ventilation : Use fume hoods with >100 fpm airflow to manage volatile intermediates .
- PPE : Chemically resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats.
- Spill Management : Neutralize with activated carbon or vermiculite; avoid water to prevent exothermic reactions with -CF₃ groups .
- Waste Disposal : Segregate halogenated waste (EPA Code D003) for incineration at >1100°C to prevent toxic fluoride emissions .
Advanced: How do structural analogs (e.g., 4-Fluoro-2-methyl derivatives) compare in reactivity?
Methodological Answer:
Replacing -Cl with -F increases electron-withdrawing effects, accelerating electrophilic substitution but reducing thermal stability. Comparative studies using Hammett constants (σₚ for -Cl = 0.23 vs. -F = 0.06) quantify electronic contributions. For example, fluorinated analogs undergo faster Friedel-Crafts reactions but require lower temperatures (-20°C) to stabilize intermediates . Synergistic effects of -CF₃ and -CH₃ are retained, but fluorine’s smaller size reduces steric clashes in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
